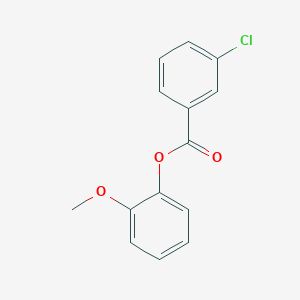
Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate, also known as Methyl 4-(acetylthio)-5-nitro-3-thiophenecarboxylate, is a chemical compound used in scientific research for various applications. This compound is a member of the thiophene family, which is known for its diverse biological activities. Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific targets in cells. For example, Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting a potential anticancer mechanism of action.
Biochemical and Physiological Effects:
Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting a potential anti-inflammatory effect. Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has also been shown to have cytotoxic effects on cancer cells, indicating a potential anticancer effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate is also stable under certain conditions, making it suitable for long-term storage. However, there are limitations to the use of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate in lab experiments. For example, this compound may have limited solubility in certain solvents, which can affect its activity. Additionally, the mechanism of action of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate. One potential direction is to further investigate the mechanism of action of this compound. Understanding how Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate interacts with specific targets in cells can provide insight into its biological activities and potential therapeutic applications. Another direction is to explore the use of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate as a starting material for the synthesis of other biologically active compounds. The diverse biological activities of thiophenes suggest that there may be potential for the development of new therapeutics based on this family of compounds. Finally, future studies can focus on optimizing the synthesis and characterization of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate to improve its suitability for scientific research.
Métodos De Síntesis
The synthesis of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate involves the reaction of 5-nitro-2-thiophenecarboxylic acid with thionyl chloride to form 5-nitro-2-thiophenecarbonyl chloride. This intermediate is then reacted with acetic anhydride to form Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate. The reaction is carried out under specific conditions and requires careful handling of the reagents. This synthesis method has been optimized for the production of high-quality Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has been studied for its biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been used as a starting material for the synthesis of other biologically active compounds. The scientific research applications of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate are diverse and continue to be explored.
Propiedades
Fórmula molecular |
C8H7NO5S2 |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
methyl 4-acetylsulfanyl-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C8H7NO5S2/c1-4(10)16-6-5(8(11)14-2)3-15-7(6)9(12)13/h3H,1-2H3 |
Clave InChI |
HWCQHIIVFZTILS-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=C(SC=C1C(=O)OC)[N+](=O)[O-] |
SMILES canónico |
CC(=O)SC1=C(SC=C1C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)


![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)

